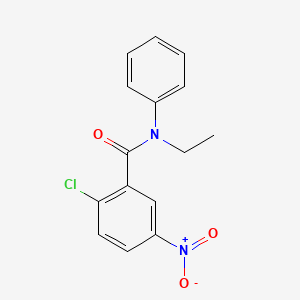

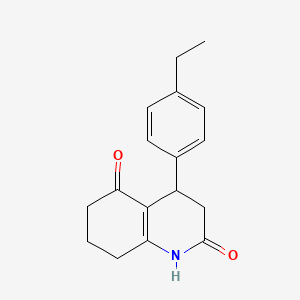

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide and its derivatives involves several chemical techniques, including the condensation and nitration reactions. For example, the synthesis and characterization of related compounds, such as 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, have been confirmed through physicochemical and spectral means, including IR, 1H NMR, and 13C NMR, showcasing a methodology that could be applied or adapted for the target compound (Thakral, Narang, Kumar, & Singh, 2020).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide can be analyzed through spectroscopic methods and X-ray crystallography, similar to the analysis conducted on 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, which was characterized by H-1 NMR, C-13 NMR, MS, IR, and X-ray diffraction methods (He, Yang, Hou, Teng, & Wang, 2014).

Chemical Reactions and Properties

2-Chloro-N-ethyl-5-nitro-N-phenylbenzamide participates in various chemical reactions, including nucleophilic substitution and reduction. For instance, reactions involving the nitro group in similar compounds have shown high selectivity, leading to the formation of novel structures and demonstrating the compound's reactivity and potential for structural modifications (Shkinyova, Dalinger, Molotov, & Shevelev, 2000).

Physical Properties Analysis

The physical properties of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide, including melting point, solubility, and crystal structure, can be inferred from related compounds. For example, the crystal and molecular structure analysis of similar compounds provides insight into the packing, hydrogen bonding, and overall stability, which are crucial for understanding the physical behavior of the compound under various conditions (Thimmegowda, Sarala, Kumar, Chandrappa, Prasad, Sridhar, Prasad, & Rangappa, 2008).

Wissenschaftliche Forschungsanwendungen

Anticancer and Chemopreventive Potential

Studies indicate that derivatives of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide, such as GW9662, exhibit significant promise as cancer chemopreventive agents. GW9662, a potent PPAR-γ antagonist, has been evaluated for its mutagenicity and pharmacokinetic profiles in animal models. Its mutagenicity, dependent on nitroreduction, and the formation of metabolites like ACPB (5-amino-2-chloro-N-phenylbenzamide) upon oral dosing suggest its systemic bioavailability mainly in the form of reduced metabolites. This points to its potential utility in chemoprevention, particularly as an Estrogen Receptor-α (ER-α) inducer in ER-α negative breast tissues, albeit necessitating further toxicological and bioavailability studies (Kapetanovic et al., 2012).

Synthesis and Characterization

The synthesis and characterization of various derivatives of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide have been extensively studied. For instance, derivatives synthesized for antidiabetic applications showed significant in vitro activity against α-glucosidase enzymes, highlighting the compound's versatility in generating pharmacologically active derivatives. Molecular docking and dynamic simulation studies further validate the inhibitory potential of these derivatives, with in silico ADMET results indicating favorable solubility and absorption profiles, aligning with Lipinski's rule of 5 and Veber's rule (Thakral et al., 2020).

Molecular Engineering

Research on the synthesis of chlorantraniliprole, using 3-methyl-2-nitrobenzoic acid as the starting material, highlights the compound's role in generating key intermediates for further chemical reactions. This process involves esterification, reduction, chlorination, and aminolysis, culminating in the production of 2-amino-5-chloro-N,3-dimethylbenzamide, an essential intermediate in creating target products (Chen Yi-fen et al., 2010).

Crystal Engineering

The study of molecular tapes mediated via strong hydrogen bonds and weak halogen bonds, involving complexes of 4-nitrobenzoic acid·4-iodopyridine and 3,5-dinitrobenzoic acid·4-iodopyridine, showcases the significance of 2-chloro-N-ethyl-5-nitro-N-phenylbenzamide derivatives in crystal engineering. These complexes demonstrate the structural insulation in hydrogen bonding and halogen bonding domains, offering insights into crystal design leveraging carboxylic acid⋯pyridine and iodo⋯nitro heterosynthons (Saha et al., 2005).

Eigenschaften

IUPAC Name |

2-chloro-N-ethyl-5-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3/c1-2-17(11-6-4-3-5-7-11)15(19)13-10-12(18(20)21)8-9-14(13)16/h3-10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWIYYWUBQXWNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B5556433.png)

![methyl 4-[2-(4,5,6,7-tetrahydro-1H-indazol-3-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5556455.png)

![(4S*)-4-(methoxymethyl)-1-[3-(3-methoxyphenyl)propanoyl]-3,3-dimethylpiperidin-4-ol](/img/structure/B5556465.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5556529.png)

![1-{2-[4-(4-methylphenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5556541.png)

![2-[1-(1,3-benzothiazol-5-yl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5556545.png)